Cas no 194482-41-2 ((R)-Desisopropyl Tolterodine)
(R)-Desisopropyl Tolterodine Chemical and Physical Properties
Names and Identifiers
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- PNU 200578
- N-Dealkylated Tolterodine
- (R)-Desisopropyl Tolterodine
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(R)-Desisopropyl Tolterodine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54844-2.5mg |
Tolterodine Impurity 8 |
194482-41-2 | 2.5mg |
¥5320.00 | 2022-09-27 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54844-5mg |
Tolterodine Impurity 8 |
194482-41-2 | 5mg |
¥9870.00 | 2022-09-27 | ||
| TRC | D297220-1mg |
(R)-Desisopropyl Tolterodine |
194482-41-2 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | D297220-2.5mg |
(R)-Desisopropyl Tolterodine |
194482-41-2 | 2.5mg |
$460.00 | 2023-05-18 | ||
| TRC | D297220-5mg |
(R)-Desisopropyl Tolterodine |
194482-41-2 | 5mg |
$856.00 | 2023-05-18 | ||
| TRC | D297220-10mg |
(R)-Desisopropyl Tolterodine |
194482-41-2 | 10mg |
$1642.00 | 2023-05-18 | ||
| TRC | D297220-25mg |
(R)-Desisopropyl Tolterodine |
194482-41-2 | 25mg |
$ 3000.00 | 2023-09-08 |
(R)-Desisopropyl Tolterodine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on (R)-Desisopropyl Tolterodine
Introduction to (R)-Desisopropyl Tolterodine and CAS No. 194482-41-2
(R)-Desisopropyl Tolterodine is a significant compound in the field of pharmaceutical chemistry, recognized for its unique structural and pharmacological properties. This compound, identified by the chemical abstracts service number CAS No. 194482-41-2, has garnered considerable attention due to its role in the development of therapeutic agents, particularly in the treatment of urinary and bladder disorders. The precise stereochemistry of this molecule, specifically the (R) configuration, plays a crucial role in its biological activity and efficacy.
The synthesis and characterization of (R)-Desisopropyl Tolterodine involve advanced techniques in organic chemistry and pharmaceutical manufacturing. The compound's structure, which includes a benzene ring substituted with an ethyl group and a tertiary amine, contributes to its interaction with specific biological targets. Recent advancements in chiral synthesis have enabled more efficient and scalable production methods for this enantiomerically pure compound.
In recent years, research has highlighted the importance of stereochemistry in drug design. The (R) configuration of (R)-Desisopropyl Tolterodine is critical for its pharmacological effects, as demonstrated by studies comparing its activity to its (S) enantiomer. These studies have shown that the (R) form exhibits greater selectivity and potency in targeting muscarinic receptors, which are essential for the regulation of bladder function.
The pharmacological profile of (R)-Desisopropyl Tolterodine has been extensively studied in preclinical and clinical settings. Its mechanism of action involves competitive antagonism at muscarinic M3 receptors in the bladder smooth muscle, leading to relaxation and improved urinary flow. This makes it a valuable candidate for treating conditions such as overactive bladder syndrome (OAB). Clinical trials have reported significant improvements in patients treated with this compound, particularly in terms of reducing urinary frequency and urgency.
One of the most compelling aspects of (R)-Desisopropyl Tolterodine is its potential for developing novel therapeutic strategies. Researchers are exploring its use in combination therapies with other agents that target different pathways involved in bladder dysfunction. This approach could lead to more comprehensive treatment regimens that address multiple aspects of OAB, thereby improving patient outcomes.
The chemical properties of CAS No. 194482-41-2, such as its solubility and stability, also play a crucial role in its formulation and delivery. These properties influence how the drug is absorbed, distributed, metabolized, and excreted by the body. Advanced formulation techniques are being employed to enhance the bioavailability and efficacy of this compound, ensuring optimal therapeutic effects.
In conclusion, (R)-Desisopropyl Tolterodine represents a significant advancement in the treatment of urinary disorders. Its unique stereochemistry, combined with its potent pharmacological effects, makes it a promising candidate for clinical use. Ongoing research continues to uncover new applications and improve delivery methods for this compound, underscoring its importance in modern pharmaceuticals.
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